Bromodomain inhibitor-12 (edisylate)
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Overview
Description
Bromodomain inhibitor-12 (edisylate) is a small molecule that serves as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. Bromodomain inhibitors, including bromodomain inhibitor-12 (edisylate), have gained significant attention for their potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Preparation Methods
The synthesis of bromodomain inhibitor-12 (edisylate) involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form the desired bromodomain inhibitor-12 (edisylate).
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yield and purity.
Industrial production methods for bromodomain inhibitor-12 (edisylate) may involve scaling up these synthetic routes, ensuring that the processes are efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Bromodomain inhibitor-12 (edisylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to ensure the desired products are formed efficiently. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bromodomain inhibitor-12 (edisylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of bromodomains in various biochemical processes.
Biology: It helps in understanding the epigenetic regulation of gene expression and the role of bromodomains in cellular processes.
Medicine: Bromodomain inhibitor-12 (edisylate) is being investigated for its potential therapeutic applications in treating cancers, inflammatory diseases, and other conditions where bromodomains play a critical role.
Industry: It is used in the development of new drugs and therapeutic agents targeting bromodomains
Mechanism of Action
The mechanism of action of bromodomain inhibitor-12 (edisylate) involves its binding to the acetyl-lysine recognition pocket of bromodomains. This binding prevents bromodomains from interacting with acetylated histones, thereby inhibiting the recruitment of transcriptional machinery to specific gene promoters. This inhibition can lead to the suppression of oncogene expression and the modulation of inflammatory responses .
Comparison with Similar Compounds
Bromodomain inhibitor-12 (edisylate) can be compared with other similar compounds, such as:
BMS-986158: Another bromodomain inhibitor with similar therapeutic applications.
BET-IN-16: A compound targeting the same bromodomain family.
Cycloastragenol: Although not a bromodomain inhibitor, it has similar anti-inflammatory properties.
AW68: Another bromodomain inhibitor with distinct structural features.
Bromodomain inhibitor-12 (edisylate) is unique in its specific binding affinity and selectivity for certain bromodomains, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C30H44N4O11S2 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C28H38N4O5.C2H6O6S2/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20;3-9(4,5)1-2-10(6,7)8/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3;1-2H2,(H,3,4,5)(H,6,7,8)/t19-,25+;/m1./s1 |
InChI Key |
BTSGDNVJLMOVFQ-UFABNHQSSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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